molecular formula C15H13ClFN3O B11565748 2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11565748
M. Wt: 305.73 g/mol
InChI Key: BGSNFOUVCQFNIQ-DJKKODMXSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound features a chlorophenyl group and a fluorophenyl group, making it a subject of interest for researchers due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to its combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClFN3O

Molecular Weight

305.73 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13ClFN3O/c16-12-3-7-14(8-4-12)18-10-15(21)20-19-9-11-1-5-13(17)6-2-11/h1-9,18H,10H2,(H,20,21)/b19-9+

InChI Key

BGSNFOUVCQFNIQ-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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